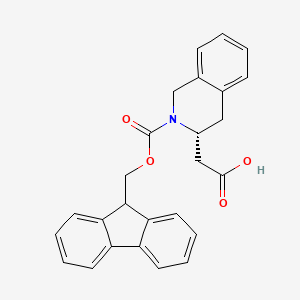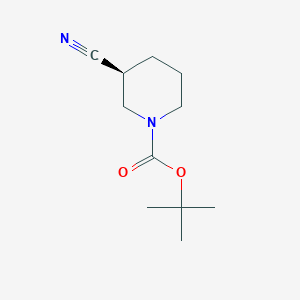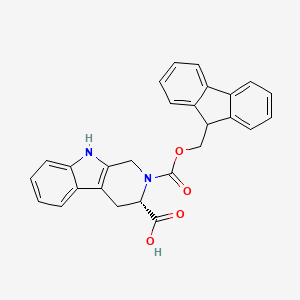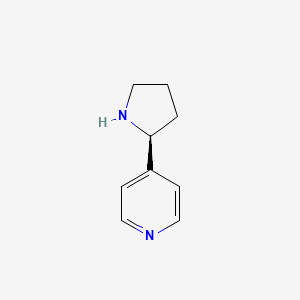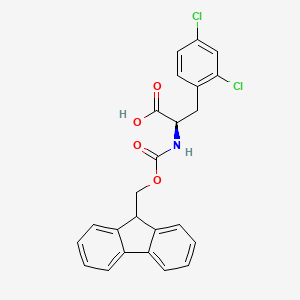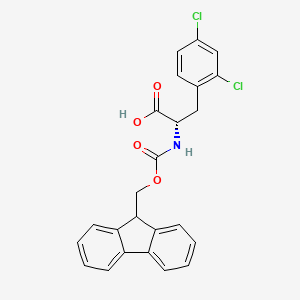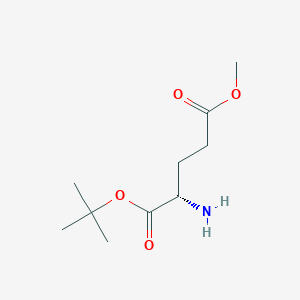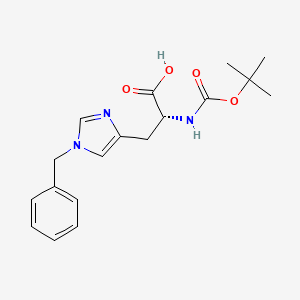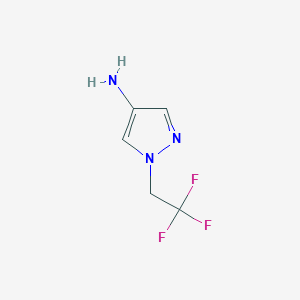
1-metil-1H-pirazol-5-carbaldehído
Descripción general
Descripción
1-Methyl-1H-pyrazole-5-carbaldehyde, also known as 1-methylpyrazole-5-carbaldehyde, is an aldehyde organic compound that is used as a reagent in various synthetic processes. It is a colorless liquid with a pungent odor and is soluble in ethanol and other organic solvents. It is a versatile reagent that has a wide range of applications in the laboratory. It can be used to synthesize a variety of organic compounds, including pharmaceuticals, agrochemicals, and other chemicals.
Aplicaciones Científicas De Investigación
Desarrollo de agentes anticancerígenos
La investigación ha indicado el potencial de los derivados de pirazol en el desarrollo de agentes anticancerígenos. El motivo estructural del pirazol está presente en numerosos compuestos que exhiben actividad anticancerígena. Las modificaciones en el anillo de pirazol, como la introducción de un grupo aldehído, pueden conducir a una mayor actividad biológica .
Moduladores de la gamma-secretasa
Los derivados de pirazol, incluidos los derivados de "1-metil-1H-pirazol-5-carbaldehído", se han utilizado como reactivos para la preparación de aminotiazoles como moduladores de la gamma-secretasa. Estos moduladores son importantes en la investigación de la enfermedad de Alzheimer, ya que pueden influir en la formación de placas de beta-amiloide .
Inhibidores de la señalización TGF-β1
El compuesto ha estado involucrado en la síntesis de derivados de piridina que actúan como inhibidores de la señalización TGF-β1 y activin A. Estas vías son cruciales en varios procesos biológicos, y su inhibición puede ser terapéutica en condiciones como la fibrosis y el cáncer .
Inhibidores de JAK2 para trastornos mieloproliferativos
Los carbaldehídos de pirazol se utilizan en la síntesis de posibles inhibidores de JAK2, que son importantes en el tratamiento de los trastornos mieloproliferativos. Estos trastornos son un grupo de cánceres hematológicos que se benefician de la inhibición selectiva de JAK2 .
Antagonistas de Smoothened para la inhibición del crecimiento del cabello
El compuesto es un reactivo en la síntesis de (aminometil)pirazolos, que tienen aplicaciones como antagonistas de Smoothened. Estos antagonistas pueden inhibir el crecimiento del cabello y se están explorando para tratamientos relacionados con trastornos del crecimiento del cabello .
Antagonistas del receptor ORL1
"this compound" también se utiliza en la preparación de antagonistas del receptor ORL1. Estos antagonistas tienen aplicaciones potenciales en el manejo del dolor y se basan en estructuras de N-biarilmetil espiropiperidina .
Síntesis de compuestos farmacológicamente activos
El grupo aldehído en el compuesto facilita la síntesis de dialkilamino (fenil-1H-pirazolil)butanoles farmacológicamente activos. Estos compuestos tienen diversas aplicaciones terapéuticas, incluida la de actuar como estimulantes del sistema nervioso central .
Mecanismo De Acción
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-methyl-1H-pyrazole-5-carbaldehyde . For instance, its stability could be affected by exposure to light or high temperatures. Its efficacy could also be influenced by the presence of other competing molecules in the environment.
Safety and Hazards
Direcciones Futuras
While specific future directions for 1-Methyl-1H-pyrazole-5-carbaldehyde are not mentioned in the search results, pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Relevant Papers Several papers have been published on the synthesis and applications of 1-Methyl-1H-pyrazole-5-carbaldehyde . These papers discuss various synthesis techniques and biological activity related to pyrazole derivatives .
Análisis Bioquímico
Biochemical Properties
1-Methyl-1H-pyrazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. This interaction can influence the enzyme’s activity, potentially leading to changes in metabolic pathways. Additionally, 1-methyl-1H-pyrazole-5-carbaldehyde can form Schiff bases with amino groups in proteins, affecting their structure and function .
Cellular Effects
1-Methyl-1H-pyrazole-5-carbaldehyde has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. This compound can also affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 1-methyl-1H-pyrazole-5-carbaldehyde involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation of their activity. For instance, its interaction with aldehyde dehydrogenase can inhibit the enzyme’s activity, affecting the oxidation of aldehydes. Additionally, 1-methyl-1H-pyrazole-5-carbaldehyde can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-1H-pyrazole-5-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 1-methyl-1H-pyrazole-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-methyl-1H-pyrazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At high doses, 1-methyl-1H-pyrazole-5-carbaldehyde can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
1-Methyl-1H-pyrazole-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase, influencing the oxidation of aldehydes. This compound can also affect the levels of metabolites and metabolic flux, leading to changes in energy production and other cellular processes. The interactions with cofactors and other biomolecules are crucial for its role in metabolic pathways .
Transport and Distribution
The transport and distribution of 1-methyl-1H-pyrazole-5-carbaldehyde within cells and tissues are important for its activity and effects. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, influencing its activity and interactions with biomolecules. The distribution of 1-methyl-1H-pyrazole-5-carbaldehyde within tissues can also affect its overall effects on cellular function .
Subcellular Localization
The subcellular localization of 1-methyl-1H-pyrazole-5-carbaldehyde is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The subcellular localization of 1-methyl-1H-pyrazole-5-carbaldehyde can also affect its interactions with other biomolecules and its overall effects on cellular function .
Propiedades
IUPAC Name |
2-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-7-5(4-8)2-3-6-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJRANFZSWDUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427114 | |
| Record name | 1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27258-33-9 | |
| Record name | 1-Methyl-1H-pyrazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27258-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





